

7-Nitrooxindole: A Technical Overview for Researchers

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Compound of Interest

Compound Name: 7-Nitrooxindole

Cat. No.: B1312400

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CAS Number: 25369-31-7[1] IUPAC Name: 7-nitro-1,3-dihydroindol-2-one[2]

This technical guide provides an in-depth overview of **7-Nitrooxindole**, a heterocyclic compound of interest to researchers in drug discovery and development. While specific experimental data on **7-Nitrooxindole** is limited in publicly accessible literature, this document consolidates available information and presents data on closely related oxindole derivatives to provide a valuable resource for scientific professionals. The oxindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O ₃	PubChem[2]
Molecular Weight	178.14 g/mol	PubChem
Monoisotopic Mass	178.03784 Da	PubChem[2]
Predicted XlogP	0.6	PubChem[2]

Biological Activity of Related Oxindole Derivatives

While specific quantitative biological data for **7-Nitrooxindole** is not readily available, research on substituted indole-2-one derivatives provides insights into the potential anti-inflammatory

activity of this class of compounds. A study on novel indole-2-one and 7-aza-2-oxindole derivatives evaluated their ability to inhibit the release of pro-inflammatory cytokines, TNF- α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3] The following table summarizes the activity of selected compounds from this study.

Compound	Inhibition of TNF- α Release (%)	Inhibition of IL-6 Release (%)
7c	>40	Not specified
7i	44.5	57.2
7k	>40	Not specified
8d	>40	Not specified
8e	>40	Not specified

Data sourced from a study on substituted indole-2-one and 7-aza-2-oxindole derivatives, not 7-Nitrooxindole itself.[3]

Experimental Protocols

Synthesis of 7-Nitro Substituted Indole Scaffold

A specific, detailed synthesis protocol for **7-Nitrooxindole** is not widely published. However, a representative method for the selective nitration of the 7-position of an indole ring, to produce the related compound 7-nitroindole, has been described. This indirect method circumvents the challenges of direct nitration of the electron-rich indole ring.

Protocol for the Synthesis of 7-Nitroindole:

- **Preparation of the Indoline Intermediate:** The synthesis begins with the reduction of indole to indoline. This is followed by the introduction of a sulfonate group at the 2-position and acetylation of the nitrogen atom to protect it during the subsequent nitration step.
- **Nitration:** The protected indoline intermediate is then subjected to nitration. A solution of acetyl nitrate, prepared by mixing acetic anhydride and nitric acid, is added dropwise to the

indoline derivative while maintaining a low temperature (at or below 10°C). This step selectively introduces a nitro group at the 7-position.

- **Deprotection and Aromatization:** The nitrated intermediate is isolated and then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide. This step removes the sulfonate and acetyl protecting groups and simultaneously dehydrogenates the indoline ring back to an indole ring, yielding 7-nitroindole.
- **Purification:** The resulting 7-nitroindole is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol and water.

In Vitro Anti-Inflammatory Activity Assay

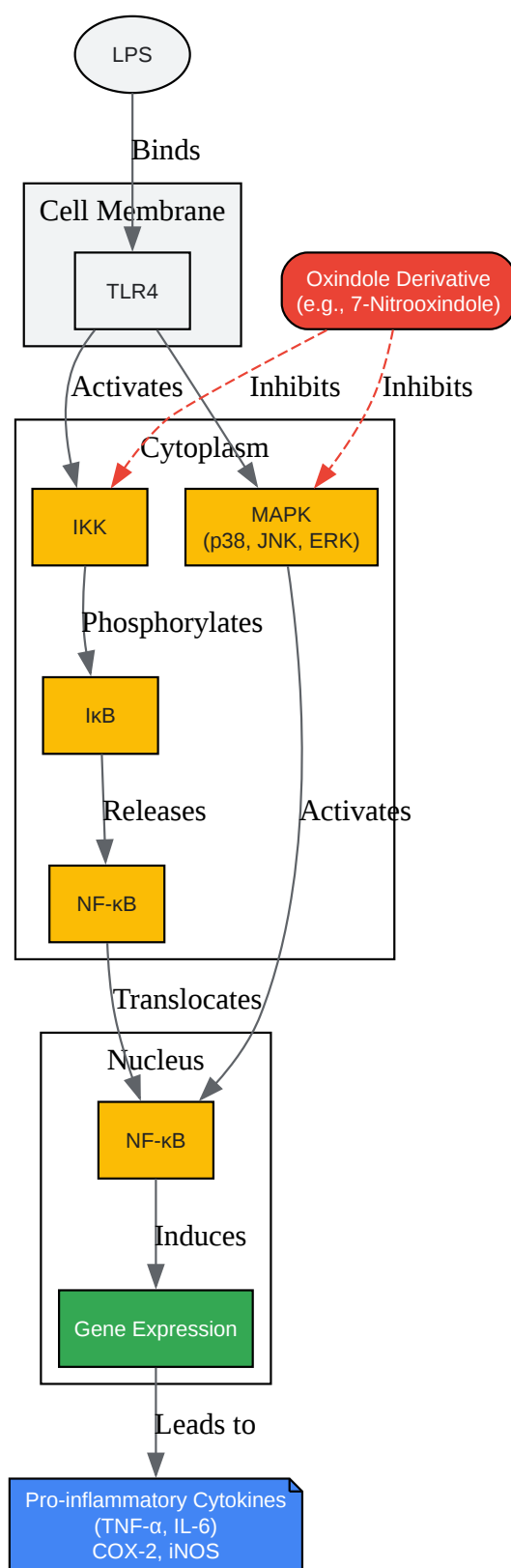
The following is a general protocol for evaluating the anti-inflammatory activity of compounds like **7-Nitrooxindole**, based on methods used for similar derivatives.[3]

- **Cell Culture:** RAW264.7 macrophage cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- **Compound Treatment:** Cells are pre-treated with various concentrations of the test compound (e.g., **7-Nitrooxindole**) for a specified period (e.g., 2 hours).
- **Inflammatory Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for a further period (e.g., 22 hours).
- **Cytokine Measurement:** The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines, such as TNF- α and IL-6, are quantified using an enzyme-linked immunosorbent assay (ELISA).
- **Data Analysis:** The percentage inhibition of cytokine release by the test compound is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of the compound that causes 50% inhibition, can then be determined from a dose-response curve.

Potential Signaling Pathways

The precise mechanism of action for **7-Nitrooxindole** has not been elucidated. However, based on the known biological activities of other oxindole derivatives, it is plausible that it may exert its effects through the modulation of key signaling pathways involved in inflammation and cancer. Many oxindole derivatives have been shown to inhibit protein kinases and modulate pathways that regulate apoptosis and the inflammatory response.

Below is a diagram representing a plausible anti-inflammatory signaling pathway that could be targeted by an oxindole derivative.



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